molecular formula C9H10ClO4P B14442955 Dimethyl (2-chlorobenzoyl)phosphonate CAS No. 76387-49-0

Dimethyl (2-chlorobenzoyl)phosphonate

Cat. No.: B14442955
CAS No.: 76387-49-0
M. Wt: 248.60 g/mol
InChI Key: JCHUACZUPLXQPC-UHFFFAOYSA-N
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Description

Dimethyl (2-chlorobenzoyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-chlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2-chlorobenzoyl)phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a phosphite with an alkyl halide. In this case, dimethyl phosphite reacts with 2-chlorobenzoyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction is carried out in an organic solvent, often under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2-chlorobenzoyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dimethyl (2-chlorobenzoyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl (2-chlorobenzoyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. The 2-chlorobenzoyl moiety can undergo various transformations, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

  • Dimethyl benzoylphosphonate
  • Dimethyl (2-nitrobenzoyl)phosphonate
  • Dimethyl (2-methylbenzoyl)phosphonate

Comparison: Dimethyl (2-chlorobenzoyl)phosphonate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to other similar compounds. The chlorine atom can participate in substitution reactions, making the compound more versatile in synthetic applications .

Properties

CAS No.

76387-49-0

Molecular Formula

C9H10ClO4P

Molecular Weight

248.60 g/mol

IUPAC Name

(2-chlorophenyl)-dimethoxyphosphorylmethanone

InChI

InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-5-3-4-6-8(7)10/h3-6H,1-2H3

InChI Key

JCHUACZUPLXQPC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)C1=CC=CC=C1Cl)OC

Origin of Product

United States

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